molecular formula C16H24N2O4S B4178102 N-isopropyl-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

N-isopropyl-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4178102
M. Wt: 340.4 g/mol
InChI Key: CBZPEGQULODCMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-isopropyl-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide and related compounds often involves the strategic use of sulfinamides as chiral auxiliaries or intermediates in the stereoselective formation of amines and derivatives. Sulfinamide-mediated asymmetric synthesis provides access to structurally diverse piperidines and other heterocycles, showcasing the compound's role in the development of therapeutically relevant molecules (Philip et al., 2020).

Molecular Structure Analysis

N-isopropyl-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide, by virtue of its sulfonyl and piperidine functional groups, exhibits a unique molecular architecture that impacts its chemical behavior and reactivity. The sulfonyl group, in particular, confers a degree of polarity and electronic character, influencing the molecule's interaction with biological targets and its solubility properties. This molecular framework is foundational in the exploration of its chemical reactions and properties (Carta et al., 2012).

Chemical Reactions and Properties

The chemical versatility of N-isopropyl-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide is highlighted by its potential involvement in a variety of reactions, including those leading to the formation of sulfoxides, sulfones, and other sulfur-containing compounds. These transformations are significant for the synthesis of biologically active molecules and for the modification of existing drugs to improve their pharmacological profiles (Kadhim et al., 2022).

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12(2)17-16(19)13-5-4-10-18(11-13)23(20,21)15-8-6-14(22-3)7-9-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZPEGQULODCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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